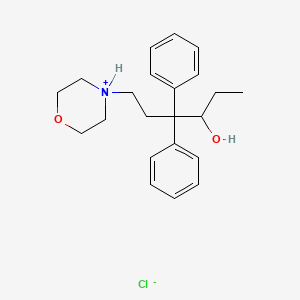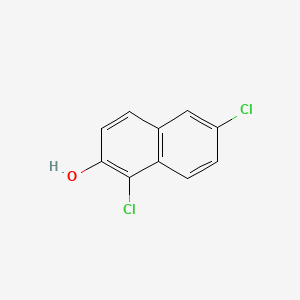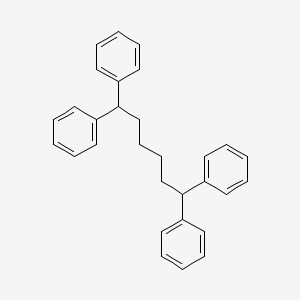
3-Benzyl-1H-indazole-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1H-indazole-4,6-diol is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of hydroxyl groups at positions 4 and 6, along with a benzyl group at position 3, makes this compound a unique and potentially valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1H-indazole-4,6-diol can be achieved through several methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize byproducts and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1H-indazole-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole compounds with varying functional groups.
Applications De Recherche Scientifique
3-Benzyl-1H-indazole-4,6-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Benzyl-1H-indazole-4,6-diol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, modulating biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A simpler indazole compound without the benzyl and hydroxyl groups.
2H-Indazole: Another indazole isomer with different substitution patterns.
3-Amino-1H-indazole: Contains an amino group instead of hydroxyl groups.
Uniqueness
3-Benzyl-1H-indazole-4,6-diol is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
3-benzyl-2H-indazole-4,6-diol |
InChI |
InChI=1S/C14H12N2O2/c17-10-7-12-14(13(18)8-10)11(15-16-12)6-9-4-2-1-3-5-9/h1-5,7-8,17-18H,6H2,(H,15,16) |
Clé InChI |
ZNSWFSLTLRUTOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C3C(=CC(=CC3=NN2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


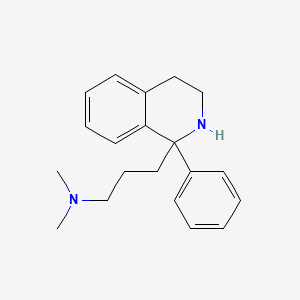
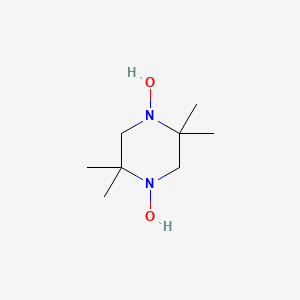
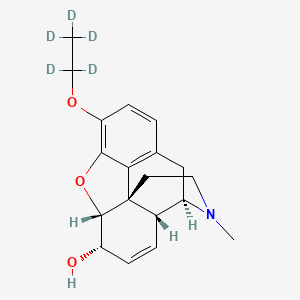
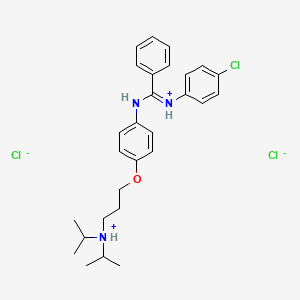
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

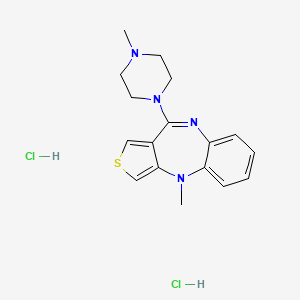
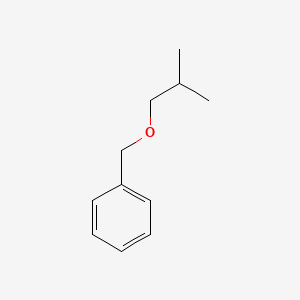
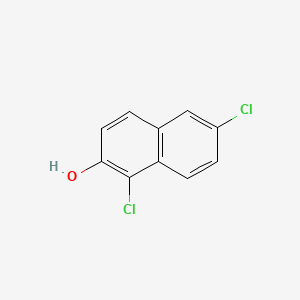
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
